1,1,4-Butanetriol can be synthesized from various starting materials in organic chemistry. It falls under the category of alcohols and polyols and is utilized in several industrial applications due to its functional properties.
1,1,4-Butanetriol can be synthesized through several methods:
The synthesis typically requires controlled conditions such as temperature and pressure to optimize yield and purity. For example, using lithium aluminum hydride requires an inert atmosphere due to its reactivity with moisture.
1,1,4-Butanetriol participates in various chemical reactions due to its hydroxyl groups:
These reactions are significant for producing derivatives used in different applications.
The mechanism of action for 1,1,4-butanetriol primarily involves its role as a solvent or reagent in organic synthesis. Its hydroxyl groups enable it to participate in hydrogen bonding, affecting solubility and reactivity.
For example:
The presence of multiple hydroxyl groups enhances its ability to act as a plasticizer or humectant in formulations.
These properties make it suitable for various industrial applications.
1,1,4-Butanetriol has several applications across different fields:
The versatility of 1,1,4-butanetriol makes it an important compound in both research and industrial applications.
Hydroformylation represents a cornerstone technique for constructing the C4 backbone of 1,2,4-butanetriol (BT) through carbon chain elongation. This approach leverages syngas (CO/H₂) to install aldehyde functionalities that are subsequently reduced to hydroxyl groups. The hydroformylation of allyl acetate stands out as a strategically efficient route, where regioselectivity determines the linear aldehyde precursor (4-acetoxybutanal) versus branched isomers. Recent advances demonstrate that Xantphos-modified rhodium catalysts achieve exceptional regiocontrol (>96% linear aldehyde selectivity) under optimized conditions (100°C, 4 MPa syngas) [5]. The electron-donating properties and rigid bite angle of Xantphos disfavor isoaldehyde formation, enabling 80% isolated yield of 4-acetoxybutanal—crucial for subsequent hydrogenation to BT [5].
Alternative epoxide-based routes exploit glycidol as a substrate. Rhodium-catalyzed hydroformylation of glycidol generates hydroxymethyl-substituted aldehydes that undergo in situ hydrogenation to BT. Early systems using RhH(CO)(PPh₃)₃ yielded BT with moderate regioselectivity (53% linear product), while zwitterionic Rh(cod)(ƞ6-PhBPH₃) complexes improved linear selectivity to 95%—albeit with limited total yield (56%) due to competing hydrogenolysis [2]. Catalyst immobilization in aqueous biphasic systems (e.g., Ruhrchemie/Rhône-Poulenc process) enhances recyclability but faces mass transfer limitations with hydrophilic substrates like glycidol [8].
Table 1: Performance Comparison of Hydroformylation Strategies for BT Synthesis
Substrate | Catalytic System | Pressure (MPa) | Temperature (°C) | Linear Aldehyde Yield (%) | BT Yield (%) |
---|---|---|---|---|---|
Allyl acetate | Rh(acac)(CO)₂/Xantphos | 4.0 | 100 | 80 | 75* |
Glycidol | Rh(cod)(ƞ6-PhBPH₃) | 10.0 | 80 | 95 | 56* |
Allyl acetate | RhH(CO)(PPh₃)₃/DPPB | 20.0 | 80 | 53 | 44* |
Glycidol | Polyether-diphosphinite/Rh | 5.0 | 70 | 68 | 51* |
*Overall yield after hydrogenation*
Malic acid serves as a renewable platform molecule for BT synthesis through multi-step reductive cascades. The conventional chemical route involves esterification followed by borohydride reduction: malic acid is first converted to diesters (e.g., dimethyl malate), then reduced with NaBH₄ under anhydrous conditions. This method delivers BT in moderate yields (50–65%) but generates stoichiometric borate waste—approximately 3 tons per ton of BT—posing significant environmental and purification challenges [7] [10].
Catalytic hydrogenation offers a cleaner alternative but requires precise control of reactivity. Early approaches employed Raney nickel under high-pressure H₂ (15–20 MPa) to reduce malate salts directly. However, over-reduction to tetrahydrofuran and under-reduction to hydroxy-acids limit yields to <40% [1]. Recent innovations focus on stepwise chemo-catalytic reduction: Malic acid is first dehydrated to maleic or fumaric acid, then hydrogenated to succinic acid derivatives. Subsequent reduction of succinic anhydride via 4-hydroxybutyrolactone intermediates enables BT formation using Cu-Cr or Pd/C catalysts. This sequence achieves 70% overall yield but demands careful intermediate separation [4] [6].
Enzymatic routes complement chemocatalysis; engineered Escherichia coli expresses malate thiokinase and reductases to convert malate to BT via malyl-CoA. While promising, CoA-dependent steps exhibit low in vivo flux (ng/L titers), necessitating enzyme engineering for industrial viability [10].
Chiral BT is essential for pharmaceutical applications, motivating advances in enantioselective synthesis. Chemoenzymatic cascades represent the most efficient strategy, leveraging engineered enzymes for stereocontrol. A landmark approach couples benzaldehyde lyase (BAL)-catalyzed C–C bond formation with carbonyl reductase cascades: Formaldehyde and acrolein undergo BAL-mediated condensation to 4-hydroxy-2-oxobutanal, followed by stereoselective reduction to (R)- or (S)-BT using dehydrogenases with >99% ee [3]. This atom-economical route achieves near-quantitative yields from bio-based feedstocks.
Purely chemical asymmetric methods remain underdeveloped. Chiral phosphine-rhodium complexes facilitate enantioselective hydroformylation of allyl acetate derivatives, but ee values rarely exceed 80% [8]. Alternative pathways employ tungstate-exchanged takovite catalysts for epoxide ring-opening of glycidol with water, affording BT in 90% ee. However, substrate scope limitations hinder broad applicability [1].
Table 2: Enantioselective BT Synthesis Approaches
Method | Catalyst/Enzyme | Chiral Auxiliary | ee (%) | Yield (%) |
---|---|---|---|---|
Chemoenzymatic cascade | Benzaldehyde lyase + reductase | None | >99 | 95* |
Epoxide hydrolysis | Tungstate-takovite | (R,R)-1,2-diaminocyclohexane | 90 | 75 |
Asymmetric hydroformylation | (S,S)-Bisdiazaphos/Rh | Chiral ligand | 78 | 62 |
Biocatalytic reduction | Lactobacillus ketoreductase | NADPH cofactor | 98 | 88 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3